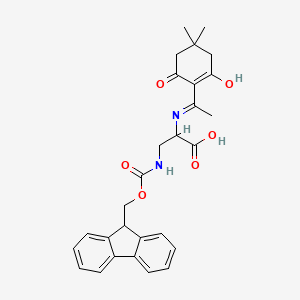
N-Dde-3-(Fmoc-amino)-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dde-D-Dap(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid (Dap) with protecting groups Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) and Fmoc (9-Fluorenylmethyloxycarbonyl). These protecting groups are commonly used in solid-phase peptide synthesis to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dde-D-Dap(Fmoc)-OH typically involves the protection of the amino groups of diaminopropionic acid. The Dde group is introduced to protect the α-amino group, while the Fmoc group is used to protect the side-chain amino group. The synthesis may involve the following steps:
- Protection of the α-amino group with the Dde group.
- Protection of the side-chain amino group with the Fmoc group.
- Purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protecting groups and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Dde-D-Dap(Fmoc)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Dde and Fmoc protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Dde group can be removed using hydrazine or hydroxylamine, while the Fmoc group can be removed using piperidine.
Coupling: Common reagents for coupling reactions include carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Dde-D-Dap(Fmoc)-OH is incorporated at desired positions.
Scientific Research Applications
Dde-D-Dap(Fmoc)-OH is used in various scientific research applications, including:
Peptide Synthesis: It is used to synthesize peptides with specific sequences for research in biochemistry and molecular biology.
Drug Development: Peptides synthesized using this compound can be used in drug discovery and development.
Biological Studies: It is used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Mechanism of Action
The mechanism of action of Dde-D-Dap(Fmoc)-OH involves its role as a building block in peptide synthesis. The protecting groups (Dde and Fmoc) prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The deprotection steps remove these groups at specific stages, enabling the final peptide product to be obtained.
Comparison with Similar Compounds
Similar Compounds
Dde-D-Dap-OH: Similar compound without the Fmoc protecting group.
Fmoc-D-Dap-OH: Similar compound without the Dde protecting group.
Boc-D-Dap(Fmoc)-OH: Similar compound with a Boc (tert-butyloxycarbonyl) protecting group instead of Dde.
Uniqueness
Dde-D-Dap(Fmoc)-OH is unique due to the combination of Dde and Fmoc protecting groups, which provide orthogonal protection. This allows for selective deprotection and coupling reactions, making it a valuable tool in peptide synthesis.
Properties
Molecular Formula |
C28H30N2O6 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |
InChI |
InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34) |
InChI Key |
RLKWTEXBXUEJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B13383183.png)
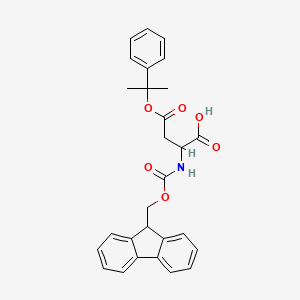
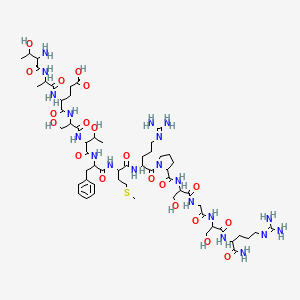
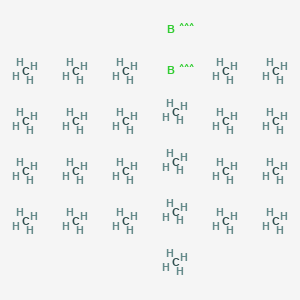
![N-[6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383196.png)
![Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B13383200.png)
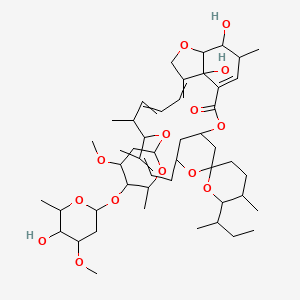
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B13383227.png)

![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B13383234.png)
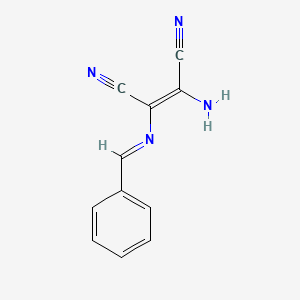
![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B13383244.png)
![{4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13383255.png)
